molecular formula C6H13BrMg B6317085 4-Methylpentylmagnesium bromide, 0.50 M in THF CAS No. 7429-94-9

4-Methylpentylmagnesium bromide, 0.50 M in THF

Cat. No. B6317085
CAS RN: 7429-94-9
M. Wt: 189.38 g/mol
InChI Key: BZDFGMAKNIPSQZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylpentylmagnesium bromide, 0.50 M in THF, is a reagent commonly used in organic synthesis. It is a Grignard reagent, which is a type of organometallic compound that can be used to form carbon-carbon bonds. 4-Methylpentylmagnesium bromide is a colorless liquid that is relatively stable and can be stored for long periods of time. In addition, it is relatively inexpensive and easy to use in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Methylpentylmagnesium bromide involves the reaction of 4-Methylpentyl bromide with magnesium metal in the presence of anhydrous ether or THF as a solvent.

Starting Materials
4-Methylpentyl bromide, Magnesium metal, Anhydrous ether or THF

Reaction
Add magnesium metal to anhydrous ether or THF under inert atmosphere, Add 4-Methylpentyl bromide dropwise to the reaction mixture while stirring, Heat the reaction mixture to reflux for several hours, Cool the reaction mixture to room temperature, Add water to quench the reaction, Extract the organic layer with a suitable solvent, Dry the organic layer over anhydrous magnesium sulfate, Filter the solution and concentrate under reduced pressure to obtain 4-Methylpentylmagnesium bromide in THF

Scientific Research Applications

4-Methylpentylmagnesium bromide is widely used in organic synthesis and is commonly used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and natural products. It is also used in the synthesis of polymers, such as polyurethanes and polyesters. In addition, it is used in the synthesis of complex molecules, such as peptides, organometallic compounds, and organosilicon compounds.

Mechanism Of Action

The mechanism of action of 4-Methylpentylmagnesium bromide is based on the formation of a Grignard reagent. The Grignard reagent is formed when the magnesium metal reacts with the bromine, forming a magnesium-bromine bond. The Grignard reagent then reacts with the 4-methylpentanol, forming a carbon-carbon bond. This reaction is highly exothermic and is typically conducted in an inert atmosphere.

Biochemical And Physiological Effects

4-Methylpentylmagnesium bromide is not known to have any significant biochemical or physiological effects. It is not toxic and is not known to be carcinogenic. It is not known to have any effects on the environment or on human health.

Advantages And Limitations For Lab Experiments

The main advantages of using 4-Methylpentylmagnesium bromide in laboratory experiments are its low cost, its stability, and its ease of use. It is relatively inexpensive and can be stored for long periods of time. In addition, it is easy to use and can be used in a variety of laboratory experiments. The main limitation of using 4-Methylpentylmagnesium bromide is that it is highly reactive and must be used in an inert atmosphere.

Future Directions

There are a number of potential future directions for the use of 4-Methylpentylmagnesium bromide. It could be used in the synthesis of more complex molecules, such as peptides and organometallic compounds. It could also be used in the synthesis of polymers, such as polyurethanes and polyesters. It could also be used in the synthesis of pharmaceuticals, agrochemicals, and natural products. Finally, it could be used in the synthesis of organosilicon compounds.

properties

IUPAC Name

magnesium;2-methylpentane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13.BrH.Mg/c1-4-5-6(2)3;;/h6H,1,4-5H2,2-3H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDFGMAKNIPSQZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC[CH2-].[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BrMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Magnesium, bromo(4-methylpentyl)-

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